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molecular formula C12H23IO2 B3058931 Methyl 11-iodoundecanoate CAS No. 929-33-9

Methyl 11-iodoundecanoate

Cat. No. B3058931
M. Wt: 326.21 g/mol
InChI Key: BVPACBLWIHBMNE-UHFFFAOYSA-N
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Patent
US08933021B2

Procedure details

11-Bromo undecanoic acid methyl ester (20.2 g, 72.3 mmol) was dissolved in acetone (200 ml). Sodium iodide (54 g, 361 mmol) was added and reaction was refluxed under nitrogen for 16 h. After cooling to RT the salts were filtered off. The filtrate was concentrated under vacuum and water (200 ml) was added. The solution was extracted with AcOEt (2×100 ml) adding some sat. NaCl to aid phase separation. The organic extracts were pooled and washed with water (100 ml) plus a little sat. NaCl, and sat. NaCl (50 mL). Dry over MgSO4. The solution was a red-orange color. Three teaspoons of activated charcoal were added. After mixing, the solution was filtered through a bed of celite. The filtrate was concentrated under vacuum to yield a light yellow oil (20.96 g, 89%).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Br.[I-:16].[Na+]>CC(C)=O>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][I:16] |f:1.2|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
COC(CCCCCCCCCCBr)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum and water (200 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with AcOEt (2×100 ml)
ADDITION
Type
ADDITION
Details
adding some sat. NaCl
CUSTOM
Type
CUSTOM
Details
phase separation
WASH
Type
WASH
Details
washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over MgSO4
ADDITION
Type
ADDITION
Details
Three teaspoons of activated charcoal were added
ADDITION
Type
ADDITION
Details
After mixing
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCCCCCCI)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.96 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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